molecular formula C6H3BrF2Zn B13908824 2,5-Difluorophenylzinc bromide

2,5-Difluorophenylzinc bromide

Cat. No.: B13908824
M. Wt: 258.4 g/mol
InChI Key: CDZAIDIVJKGBKE-UHFFFAOYSA-M
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Description

2,5-Difluorophenylzinc bromide is an organozinc compound with the molecular formula C6H3BrF2Zn. It is commonly used in organic synthesis as a reagent for various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is packaged under an inert atmosphere to prevent degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Difluorophenylzinc bromide can be synthesized through the reaction of 2,5-difluorobromobenzene with zinc in the presence of a suitable catalyst. The reaction is typically carried out in an anhydrous solvent such as THF under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2,5-Difluorobromobenzene+Zn2,5-Difluorophenylzinc bromide\text{2,5-Difluorobromobenzene} + \text{Zn} \rightarrow \text{this compound} 2,5-Difluorobromobenzene+Zn→2,5-Difluorophenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and atmosphere. The process ensures high yield and purity of the product, which is then packaged under argon in resealable containers to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluorophenylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can participate in various coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst and a boronic acid or ester. The reaction is typically carried out in an aqueous or alcoholic solvent under mild conditions.

    Negishi Coupling: This reaction uses a nickel or palladium catalyst and an organohalide. The reaction is performed in an inert solvent like THF or diethyl ether.

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2,5-Difluorophenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of new drug candidates through the formation of biaryl structures.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2,5-difluorophenylzinc bromide involves its role as a nucleophile in substitution reactions. The zinc atom in the compound coordinates with the electrophilic center of the substrate, facilitating the transfer of the phenyl group. This process is often catalyzed by transition metals such as palladium or nickel, which enhance the reaction rate and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorophenylzinc bromide
  • 4-Fluorophenylzinc bromide
  • 3-Methoxyphenylzinc bromide

Comparison

2,5-Difluorophenylzinc bromide is unique due to the presence of two fluorine atoms at the 2 and 5 positions on the phenyl ring. This substitution pattern can influence the reactivity and selectivity of the compound in various reactions. Compared to its analogs, such as 3,5-difluorophenylzinc bromide, the 2,5-difluoro derivative may exhibit different electronic and steric properties, leading to distinct reaction outcomes.

Properties

Molecular Formula

C6H3BrF2Zn

Molecular Weight

258.4 g/mol

IUPAC Name

bromozinc(1+);1,4-difluorobenzene-6-ide

InChI

InChI=1S/C6H3F2.BrH.Zn/c7-5-1-2-6(8)4-3-5;;/h1-3H;1H;/q-1;;+2/p-1

InChI Key

CDZAIDIVJKGBKE-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=[C-]C=C1F)F.[Zn+]Br

Origin of Product

United States

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